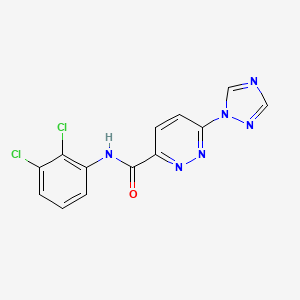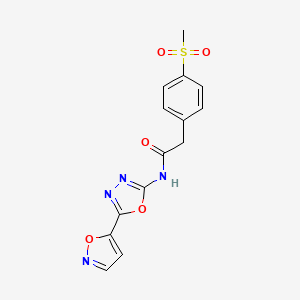![molecular formula C10H15BrF2N2O B2858753 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole CAS No. 1856028-48-2](/img/structure/B2858753.png)
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. This compound has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole involves the inhibition of specific enzymes and receptors. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of certain kinases that play a role in cancer cell growth and proliferation. Additionally, the compound has been found to modulate the activity of GABA receptors, which are involved in neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. The compound has also been found to inhibit cancer cell growth and induce apoptosis. Additionally, it has been found to modulate GABA receptor activity, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole in lab experiments is its specificity for certain enzymes and receptors. This allows for targeted inhibition and modulation of specific pathways. However, one limitation is that the compound may have off-target effects, which could lead to unintended consequences.
Direcciones Futuras
There are several future directions for research on 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to understand the compound's mechanism of action and potential off-target effects. Finally, research could be done to develop derivatives of the compound with improved pharmacological properties.
In conclusion, this compound has shown promising results in scientific research for its potential therapeutic applications. Its specificity for certain enzymes and receptors makes it a valuable tool for targeted inhibition and modulation of specific pathways. However, further research is needed to fully understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
The synthesis of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2,2-difluoroethanol in the presence of a base. The resulting product is then treated with isobutyl bromide to obtain the final compound. This synthesis method has been optimized to obtain high yields of the product.
Aplicaciones Científicas De Investigación
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of inflammation, cancer, and neurological disorders. The compound has been found to inhibit the activity of certain enzymes and receptors that play a role in these diseases.
Propiedades
IUPAC Name |
4-bromo-3-(2,2-difluoroethoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-7(2)3-15-4-8(11)9(14-15)5-16-6-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXYRNNOPBJOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858671.png)
![1-((3-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2858675.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2858677.png)


![Tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2858681.png)
![1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858683.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2858686.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2858689.png)
![5-(3,5-dimethylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2858690.png)


![N-benzyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2858693.png)